METHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative with a complex structure featuring a benzodioxolyl carbamoyl methoxy substituent at position 4, a fluorine atom at position 6, and a methyl ester group at position 2. Its synthesis involves multi-step reactions, including formylation, carbamoylation, and esterification, as seen in analogous quinoline derivatives.
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O6/c1-26-20(25)15-8-17(13-6-11(21)2-4-14(13)23-15)27-9-19(24)22-12-3-5-16-18(7-12)29-10-28-16/h2-8H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHDPTZDAEBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the reaction of catechol with methylene chloride in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Quinoline Core Construction: The quinoline core is constructed through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Final Coupling: The final step involves coupling the benzodioxole moiety with the quinoline core using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The mechanism appears to involve the inhibition of key protein kinases associated with cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on its anticancer properties, the compound was tested against several human cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating potent activity comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of METHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, leading to the disruption of cellular signaling pathways. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other quinoline-based molecules, particularly those with methoxy, fluoro, and carbostyril (2-oxo-1H-quinoline) backbones. Key analogues include:
Biological Activity
Methyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of the benzodioxole moiety and the fluoroquinoline framework, suggest potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline nucleus is known to modulate enzyme activities and receptor functions. Specifically, it may interact with protein kinases and other signaling molecules involved in cell proliferation and survival pathways. The benzodioxole moiety enhances binding affinity to these targets, potentially leading to significant therapeutic effects.
Antibacterial Activity
Research indicates that quinoline derivatives exhibit potent antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Antifungal Activity
Quinoline derivatives have also demonstrated antifungal activity against pathogens like Candida albicans. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, which is critical for fungal cell viability.
Anti-inflammatory Properties
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). This makes it a candidate for treating inflammatory diseases.
Anticancer Activity
In vitro studies have suggested that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This highlights its potential as an anticancer agent.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives against E. coli and Staphylococcus aureus. This compound showed an IC50 value of 12 µg/mL against E. coli, indicating strong antibacterial potential .
- Antifungal Activity : In a comparative study on antifungal agents, this compound exhibited significant activity against C. albicans with an IC50 value of 15 µg/mL .
- Anti-inflammatory Effects : In preclinical models of inflammation, administration of the compound resulted in a 40% reduction in edema in carrageenan-induced paw edema tests .
Q & A
What synthetic methodologies are recommended for synthesizing this compound in laboratory settings? (Basic)
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution for introducing the fluorine atom at position 6 of the quinoline core .
- Carbamate coupling between the 1,3-benzodioxol-5-yl amine and the methoxyquinoline intermediate via active ester intermediates (e.g., using chloroformate or carbodiimide coupling agents) .
- Esterification of the carboxylic acid group using methanol under acidic or basic catalysis .
Key steps require anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive groups. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
How should researchers validate the purity and structural integrity of this compound? (Basic)
A combination of analytical techniques is essential:
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., fluorine at position 6, carbamate linkage) via -NMR and - HMBC correlations .
- Elemental analysis : Verify stoichiometry of C, H, N, and S to within ±0.4% .
How can researchers optimize reaction yields for the carbamate coupling step? (Advanced)
Experimental design considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while minimizing side reactions .
- Catalyst screening : Test bases like DMAP or pyridine to accelerate carbamate formation .
- Temperature control : Maintain 0–5°C during coupling to suppress racemization or degradation .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., reagent stoichiometry, reaction time) .
What strategies resolve contradictions in reported spectral data for derivatives of this compound? (Advanced)
Discrepancies in NMR or HPLC profiles may arise from:
- Tautomeric equilibria : Use variable-temperature NMR to identify dynamic processes affecting chemical shifts .
- Residual solvents : Employ high-vacuum drying or quantify solvents via -NMR with internal standards .
- Polymorphism : Characterize crystalline forms via X-ray diffraction or DSC to correlate spectral data with solid-state structures .
How does pH influence the hydrolytic stability of the carbamate linkage? (Advanced)
The carbamate group is susceptible to hydrolysis under extreme pH:
- Acidic conditions (pH <3) : Protonation of the carbonyl oxygen accelerates cleavage, forming 1,3-benzodioxol-5-amine and a quinoline-diacid .
- Alkaline conditions (pH >10) : Nucleophilic attack by hydroxide ions degrades the carbamate .
Methodological recommendation : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers, monitoring degradation via LC-MS .
What analytical approaches detect degradation products during long-term storage? (Advanced)
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (85% RH) to simulate aging .
- Mass spectrometry imaging : Localize degradation hotspots in solid-state samples .
- Degradant identification : Use high-resolution LC-QTOF to fragment unknown peaks and propose structures via database matching (e.g., mzCloud) .
How can computational modeling predict the compound’s solubility and formulation compatibility? (Advanced)
- COSMO-RS simulations : Estimate solubility parameters in solvents like DMSO or ethanol .
- Molecular dynamics : Model interactions with excipients (e.g., cyclodextrins) to improve bioavailability .
- QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
